Ferrous ammonium sulfate hexahydrate

Descripción

Propiedades

Número CAS |

7783-85-9 |

|---|---|

Fórmula molecular |

FeH7NO5S |

Peso molecular |

188.97 g/mol |

Nombre IUPAC |

azane;iron;sulfuric acid;hydrate |

InChI |

InChI=1S/Fe.H3N.H2O4S.H2O/c;;1-5(2,3)4;/h;1H3;(H2,1,2,3,4);1H2 |

Clave InChI |

JXXBNTIWCIJSHO-UHFFFAOYSA-N |

SMILES |

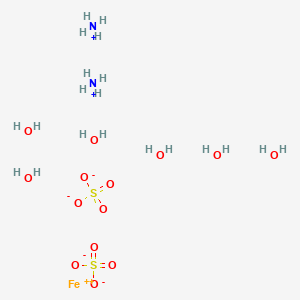

[NH4+].[NH4+].O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Fe+2] |

SMILES canónico |

N.O.OS(=O)(=O)O.[Fe] |

Otros números CAS |

7783-85-9 |

Pictogramas |

Irritant |

Números CAS relacionados |

19864-63-2 (Parent) |

Sinónimos |

Fe(NH4)2.(SO4)2.6H2O |

Origen del producto |

United States |

Foundational & Exploratory

What is ferrous ammonium sulfate hexahydrate used for in a lab

An In-Depth Technical Guide to the Laboratory Applications of Ferrous Ammonium Sulfate Hexahydrate

Abstract

This compound, commonly known as Mohr's salt, is a double salt with the formula (NH₄)₂Fe(SO₄)₂·6H₂O.[1] Esteemed for its high purity and remarkable stability against aerial oxidation compared to ferrous sulfate, it serves as a cornerstone reagent in various laboratory settings.[1][2] This guide provides a comprehensive exploration of its principal applications, focusing on its role as a primary standard in redox titrimetry for the quantitative analysis of oxidizing agents and its critical function in the Fricke dosimetry system for measuring absorbed doses of ionizing radiation. We will delve into the underlying chemical principles, provide detailed experimental protocols, and discuss other significant laboratory uses, offering researchers and development professionals a thorough understanding of this versatile compound.

Introduction: The Unique Utility of Mohr's Salt

Ferrous Ammonium Sulfate (FAS) is a pale green crystalline solid that dissolves in water to form the aquo complex [Fe(H₂O)₆]²⁺.[1][2] Its primary advantage in the laboratory lies in its stability. While simple ferrous sulfate (FeSO₄) is susceptible to oxidation by atmospheric oxygen, the presence of ammonium ions in the FAS crystal lattice renders the Fe²⁺ ion significantly more stable.[1] Furthermore, solutions of Mohr's salt are slightly acidic due to the ammonium ions, which further slows the oxidation of Fe²⁺ to Fe³⁺.[1][2] This stability allows for the accurate preparation of standard solutions with a precisely known concentration of Fe²⁺, making it an indispensable tool in analytical chemistry.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | (NH₄)₂Fe(SO₄)₂·6H₂O | [4] |

| Molar Mass | 392.14 g/mol | [1][5] |

| Appearance | Pale green or blue-green crystalline solid | [2][5][6] |

| CAS Number | 7783-85-9 | [4][7] |

| Density | 1.86 g/cm³ | [1] |

| Solubility in Water | 269 g/L at 20 °C | [8] |

| Crystal Structure | Monoclinic | [9] |

Core Application: Redox Titrimetry

The most prevalent use of FAS is in redox titrations, where it serves as a stable and reliable source of ferrous ions (Fe²⁺).[10][11] It is widely used to standardize solutions of strong oxidizing agents.

Standardization of Potassium Permanganate (KMnO₄)

This is a classic and fundamental procedure in volumetric analysis. Potassium permanganate is a powerful oxidizing agent, but its solutions are unstable and must be standardized. FAS is an excellent primary standard for this purpose.

Causality and Mechanism: In an acidic medium, the permanganate ion (MnO₄⁻), which is deep purple, is reduced to the colorless manganese(II) ion (Mn²⁺). Simultaneously, the ferrous ion (Fe²⁺) from FAS is oxidized to the ferric ion (Fe³⁺).[12][13] The reaction requires an acidic medium, which is provided by dilute sulfuric acid. The acid serves two critical roles: it provides the H⁺ ions necessary for the reduction of MnO₄⁻ and prevents the hydrolysis of the Fe²⁺ salt, which could lead to the precipitation of iron hydroxides.[13][14][15] Nitric acid and hydrochloric acid are unsuitable; the former is an oxidizing agent itself, and the latter can be oxidized by KMnO₄.

The overall balanced ionic equation is: MnO₄⁻(aq) + 5Fe²⁺(aq) + 8H⁺(aq) → Mn²⁺(aq) + 5Fe³⁺(aq) + 4H₂O(l)[12][16]

A key feature of this titration is that KMnO₄ acts as its own indicator.[12] The endpoint is reached when all the Fe²⁺ has been consumed, and the next drop of MnO₄⁻ solution imparts a permanent faint pink color to the solution.[12]

Experimental Protocol: Standardization of KMnO₄

-

Preparation of Standard FAS Solution (e.g., 0.05 M): Accurately weigh 4.90 g of pure FAS crystals. Transfer the crystals to a 250 mL volumetric flask using a funnel. Add approximately 5 mL of dilute sulfuric acid to prevent hydrolysis and then add distilled water to dissolve the salt.[16] Carefully make up the volume to the 250 mL mark with distilled water and shake thoroughly to ensure a homogenous solution.

-

Preparation of the Titration Flask: Pipette 10.0 mL of the standard FAS solution into a clean 250 mL conical flask. Add about 5 mL of 1.0 M sulfuric acid.

-

Titration: Fill a clean burette with the KMnO₄ solution of unknown concentration and record the initial volume.[11] Titrate the FAS solution by adding the KMnO₄ solution dropwise while constantly swirling the flask.

-

Endpoint Detection: Continue the titration until the solution changes from colorless to a permanent, light pink color that persists for about 30 seconds.[12][17] This is the endpoint.

-

Replication: Repeat the titration at least three times to obtain concordant readings (volumes that agree within ±0.1 mL).[13]

-

Calculation: Use the stoichiometric relationship a₁M₁V₁ = a₂M₂V₂ where 'a' is the number of electrons transferred (a₁=1 for Fe²⁺, a₂=5 for MnO₄⁻) to calculate the molarity of the KMnO₄ solution.

Diagram 1: Workflow for Standardization of KMnO₄ with FAS

Caption: Workflow for the standardization of potassium permanganate using a standard solution of ferrous ammonium sulfate.

Titration with Potassium Dichromate (K₂Cr₂O₇)

Potassium dichromate is another strong oxidizing agent that is available in high purity and is stable, making it an excellent primary standard itself. Titrations are often performed to determine the amount of Fe²⁺ in an unknown sample using a standard K₂Cr₂O₇ solution.

Causality and Mechanism: In this titration, the dichromate ion (Cr₂O₇²⁻), which is orange, is reduced to the green chromium(III) ion (Cr³⁺). As before, Fe²⁺ is oxidized to Fe³⁺.[18][19] The reaction also requires a strong acidic medium.

The overall balanced ionic equation is: Cr₂O₇²⁻(aq) + 6Fe²⁺(aq) + 14H⁺(aq) → 2Cr³⁺(aq) + 6Fe³⁺(aq) + 7H₂O(l)[19]

Unlike the permanganate titration, both the reactant (Cr₂O₇²⁻) and the product (Cr³⁺) are colored, making it difficult to visually determine the endpoint. Therefore, a redox indicator, such as N-phenylanthranilic acid, is required.[18][19] The indicator is oxidized by the first slight excess of dichromate, causing a sharp color change from greenish to purple at the endpoint.[19]

Application in Radiation Dosimetry: The Fricke System

A highly specialized and critical application of FAS is in the Fricke dosimeter, a reference standard system for measuring the absorbed dose of ionizing radiation (e.g., gamma rays, X-rays).[1][6][20]

Causality and Mechanism: The Fricke dosimeter is an aerated, acidic aqueous solution containing ferrous ions.[20][21] Since the solution is ~96% water, the primary effect of ionizing radiation is the radiolysis of water molecules, which produces a variety of highly reactive free radicals and ions (H·, ·OH, e⁻aq, H₂O₂, etc.).[20] These species then initiate a cascade of reactions that result in the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺).[20][22] The yield of Fe³⁺ is directly and precisely proportional to the amount of energy absorbed by the solution.[22]

The concentration of the resulting Fe³⁺ ions is determined by UV-Vis spectrophotometry, as the Fe³⁺ ion exhibits strong absorption peaks around 224 nm and 303 nm.[23] The measured change in optical absorbance is then used to calculate the absorbed dose.

Diagram 2: Mechanism of the Fricke Dosimeter

Caption: The mechanism of dose measurement using the Fricke dosimeter, from radiation interaction to final calculation.

Experimental Protocol: Fricke Dosimeter Preparation The performance of the dosimeter is highly sensitive to impurities, so high-purity reagents and meticulous cleaning of glassware are essential.[20]

-

Reagents: Use analytical reagent grade ferrous ammonium sulfate, sodium chloride, and sulfuric acid. Use high-purity, distilled water.

-

Standard Solution Composition: A typical Fricke solution consists of 1 mM ferrous ammonium sulfate and 1 mM sodium chloride in 0.4 M sulfuric acid.[20][24]

-

Preparation: To prepare 1 L of the solution, dissolve 0.392 g of FAS and 0.058 g of NaCl in 0.4 M H₂SO₄. Ensure the solution is saturated with air.

-

Function of NaCl: Sodium chloride is added to minimize the impact of any organic impurities in the solution, which can otherwise interfere with the reaction mechanism and affect the accuracy of the dose measurement.[20]

-

Use: The solution is placed in a suitable container and exposed to the radiation field. The change in absorbance is then measured against an un-irradiated control sample. The system is reliable for doses in the range of 5-400 Gy.[23]

Other Laboratory Applications

-

Crystal Growth: The preparation of large, well-defined monoclinic crystals of Mohr's salt is a common and illustrative experiment in undergraduate chemistry labs.[9] It demonstrates the principles of preparing a double salt from a solution containing equimolar amounts of its constituent salts (hydrated ferrous sulfate and ammonium sulfate).[9][15] The process involves dissolving the salts in water with a small amount of sulfuric acid, concentrating the solution by heating, and allowing it to cool slowly to promote crystallization.[15]

-

Reducing Agent: In chemical synthesis, FAS can be used as a stable, weighable source of Fe²⁺ ions to act as a mild reducing agent.[8]

-

Calibration Standard: Beyond titrimetry, Mohr's salt is sometimes used as a calibration standard in magnetic susceptibility measurements due to its paramagnetic properties.[8]

Safety and Handling

This compound is generally considered a low-hazard chemical but requires appropriate laboratory handling.

-

Hazards: It may be harmful if swallowed and can cause skin, eye, and respiratory tract irritation.[25][26]

-

Handling: Use in a well-ventilated area, wear protective gloves and eye protection, and wash hands thoroughly after handling.[26] Avoid breathing dust.[25]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container, protected from moisture.[25][26]

Conclusion

This compound is a uniquely stable and reliable source of ferrous ions, cementing its role as a vital reagent in the modern laboratory. Its application as a primary standard in redox titrations is fundamental to analytical chemistry, enabling the precise determination of oxidizing agent concentrations. Furthermore, its crucial role in the Fricke dosimetry system highlights its importance in the specialized field of radiation measurement. From foundational academic experiments in crystallography to high-level applications in radiation physics, Mohr's salt remains an indispensable and versatile tool for scientists and researchers.

References

- 1. Ammonium iron(II) sulfate - Wikipedia [en.wikipedia.org]

- 2. Ferrous Ammonium Sulfate: Applications and Preparation_Chemicalbook [chemicalbook.com]

- 3. Ferrous Ammonium Sulfate | ACS Grade – Trusted U.S. Supplier [allanchem.com]

- 4. Ammonium ferrous sulphate hexahydrate, Hi-AR™ [himedialabs.com]

- 5. chemicalworlds.com [chemicalworlds.com]

- 6. Page loading... [wap.guidechem.com]

- 7. dept.harpercollege.edu [dept.harpercollege.edu]

- 8. Page loading... [guidechem.com]

- 9. scribd.com [scribd.com]

- 10. Mohr salt titration [unacademy.com]

- 11. labkafe.com [labkafe.com]

- 12. ck12.org [ck12.org]

- 13. Mohr Salt Titration with KMnO4: Step-by-Step Chemistry Guide [vedantu.com]

- 14. aakash.ac.in [aakash.ac.in]

- 15. byjus.com [byjus.com]

- 16. engineeringbyte.com [engineeringbyte.com]

- 17. scribd.com [scribd.com]

- 18. youtube.com [youtube.com]

- 19. satyensaha.com [satyensaha.com]

- 20. aapm.org [aapm.org]

- 21. store.astm.org [store.astm.org]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. publications-cnrc.canada.ca [publications-cnrc.canada.ca]

- 24. researchgate.net [researchgate.net]

- 25. columbuschemical.com [columbuschemical.com]

- 26. nwsci.com [nwsci.com]

Ferrous ammonium sulfate hexahydrate chemical properties

An In-depth Technical Guide to the Chemical Properties of Ferrous Ammonium Sulfate Hexahydrate

Authored by a Senior Application Scientist

Preamble: Beyond a Simple Reagent – The Enduring Utility of Mohr's Salt

This compound, (NH₄)₂Fe(SO₄)₂·6H₂O, colloquially known as Mohr's salt or FAS, represents more than just a shelf reagent. It is a cornerstone compound in analytical chemistry and radiation science, valued for a crucial characteristic: its stability. Unlike its simpler counterpart, ferrous sulfate, which is readily oxidized by atmospheric oxygen, Mohr's salt provides a reliable and stable source of ferrous (Fe²⁺) ions. This guide delves into the core chemical properties that underpin its utility, providing researchers, scientists, and drug development professionals with a comprehensive technical understanding, from its crystal structure to its application in high-precision dosimetry.

Core Physicochemical & Structural Characteristics

Ferrous ammonium sulfate is a double salt belonging to a group of compounds known as Tutton's salts.[1] These salts share a common monoclinic crystal structure and the generic formula M₂N(SO₄)₂·6H₂O.[1] The structure consists of distinct octahedral [Fe(H₂O)₆]²⁺ complexes, where the central iron(II) ion is coordinated by six water molecules.[1] These complexes, along with ammonium (NH₄⁺) and sulfate (SO₄²⁻) ions, are held together in the crystal lattice by an extensive network of hydrogen bonds. This well-defined structure is fundamental to its stability.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | diazanium;iron(2+);disulfate;hexahydrate[2] |

| Synonyms | Mohr's salt, Ammonium ferrous sulfate hexahydrate[3][4] |

| Molecular Formula | (NH₄)₂Fe(SO₄)₂·6H₂O[3] |

| Molar Mass | 392.14 g/mol [3][4] |

| Appearance | Pale green or blue-green crystalline solid[3][4][5] |

| Crystal Structure | Monoclinic[6] |

| Density | 1.864 g/cm³[3][4] |

| Melting Point | Decomposes at 100-110 °C[3][7] |

| Solubility in Water | 26.9 g/100 mL at 20 °C[3] |

| Solubility in Ethanol | Insoluble[3] |

| pH (5% solution) | 3.0 - 5.0[8] |

Chemical Reactivity and Stability

The principal advantage of Mohr's salt is its enhanced stability against oxidation compared to ferrous sulfate.

Resistance to Aerial Oxidation

In aqueous solutions, Fe²⁺ ions are susceptible to oxidation by dissolved oxygen: 4Fe²⁺ + O₂ + 4H⁺ → 4Fe³⁺ + 2H₂O

Mohr's salt resists this process more effectively for two primary reasons. First, the hydrolysis of the ammonium ions in solution creates a slightly acidic environment, which, according to Le Châtelier's principle, shifts the oxidation equilibrium to the left.[7] Second, within the solid crystal lattice, the Fe²⁺ ion is shielded by the six coordinated water molecules, providing a kinetic barrier to oxidation.[7] However, it is not entirely immune. For optimal stability, it should be stored in tightly closed containers, away from light and air.[3][9]

Redox Reactions: The Foundation of its Utility

As a source of Fe²⁺, Mohr's salt is a reliable reducing agent. Its most prominent application is in redox titrations, particularly for the standardization of oxidizing agents like potassium permanganate (KMnO₄).

In an acidic medium (provided by dilute sulfuric acid), the permanganate ion (MnO₄⁻) oxidizes the ferrous ion (Fe²⁺): Overall Reaction: MnO₄⁻ + 5Fe²⁺ + 8H⁺ → Mn²⁺ + 5Fe³⁺ + 4H₂O

-

Oxidation Half-Reaction: Fe²⁺ → Fe³⁺ + e⁻

-

Reduction Half-Reaction: MnO₄⁻ + 8H⁺ + 5e⁻ → Mn²⁺ + 4H₂O

The acidic environment is crucial; without it, KMnO₄ can be reduced to manganese dioxide (MnO₂), a brown precipitate, which would interfere with the determination of the endpoint.[10]

Thermal Decomposition

Upon heating, this compound first loses its water of crystallization. The decomposition begins around 100 °C.[3][9] Further heating at higher temperatures leads to the breakdown of the salt into ammonia, sulfur oxides, and iron oxides.[9][11] Mössbauer spectroscopy and thermal analysis have shown a complex decomposition pathway involving various hydrated and anhydrous intermediates.[12][13]

Caption: Thermal decomposition pathway of Mohr's salt.

Key Applications in Scientific Research

The chemical properties of Mohr's salt directly translate into its primary applications as a stable titrant in analytical chemistry and as a sensitive agent in radiation dosimetry.

Application I: Redox Titrimetry

Mohr's salt is an excellent primary standard for standardizing solutions of oxidizing agents. Its high purity, stability, and large molar mass minimize weighing errors.

Experimental Protocol: Standardization of Potassium Permanganate (KMnO₄) with Mohr's Salt

-

Preparation of Mohr's Salt Solution (approx. 0.1 M):

-

Accurately weigh approximately 9.8 g of ACS grade this compound.

-

Transfer the solid to a 250 mL volumetric flask.

-

Add approximately 20 mL of 1 M dilute sulfuric acid to prevent hydrolysis of the Fe²⁺ ions.[14]

-

Add approximately 100 mL of deionized water and swirl to dissolve the salt completely.

-

Once dissolved, dilute to the 250 mL mark with deionized water. Mix thoroughly.

-

-

Titration Procedure:

-

Rinse and fill a 50 mL burette with the potassium permanganate solution of unknown concentration.

-

Pipette 20.00 mL of the prepared Mohr's salt solution into a 250 mL conical flask.

-

Add approximately 20 mL (~1 test tube) of 1 M dilute sulfuric acid to the conical flask to ensure the required acidic medium.[10]

-

Titrate the Mohr's salt solution with the KMnO₄ solution from the burette. Add the KMnO₄ dropwise while constantly swirling the flask.

-

The endpoint is reached when a single drop of KMnO₄ imparts a persistent, faint pink color to the solution.[10] This indicates that all Fe²⁺ has been oxidized and an excess of MnO₄⁻ ions is present.

-

Repeat the titration at least three times to ensure concordant results (volumes agreeing within ±0.1 mL).

-

-

Calculation:

-

Use the stoichiometry of the balanced equation (5 moles of Fe²⁺ react with 1 mole of MnO₄⁻) to calculate the molarity of the KMnO₄ solution: M₁V₁ / n₁ = M₂V₂ / n₂ Where: M₁ and V₁ are the molarity and volume of the Mohr's salt solution, n₁ is its stoichiometric coefficient (5); M₂ and V₂ are the molarity and volume of the KMnO₄ solution, and n₂ is its stoichiometric coefficient (1).

-

Caption: Workflow for standardizing KMnO₄ with Mohr's salt.

Application II: The Fricke Dosimeter

In the field of radiation therapy and research, the Fricke dosimeter is a reference standard for measuring absorbed dose.[15] The system relies on the oxidation of ferrous (Fe²⁺) ions to ferric (Fe³⁺) ions by ionizing radiation in an acidic aqueous solution.[15][16]

Principle of Operation: Ionizing radiation interacts primarily with the water in the solution, producing highly reactive free radicals (e.g., •OH, H•) and molecular products (e.g., H₂O₂, H₂).[17] These species then oxidize the Fe²⁺ ions from ferrous ammonium sulfate to Fe³⁺. The concentration of the resulting Fe³⁺ ions, which is directly proportional to the absorbed radiation dose, is measured via UV-Vis spectrophotometry (absorbance peak ~304 nm).

Standard Fricke Solution Composition:

-

1 mM Ferrous Ammonium Sulfate (or Ferrous Sulfate)[17]

-

1 mM Sodium Chloride (to suppress effects from organic impurities)[17]

-

0.4 M Sulfuric Acid (high-purity)[17]

-

High-purity water

Caption: Mechanism of the Fricke chemical dosimeter.

Safety, Handling, and Storage

While not acutely toxic, this compound requires proper handling to mitigate risks.

Table 2: GHS Hazard and Precautionary Information

| Category | GHS Information |

| Hazard Statements | H315: Causes skin irritation.[2][9] H319: Causes serious eye irritation.[2][9] H335: May cause respiratory irritation.[2][9] |

| Pictograms | Warning (Exclamation Mark) |

| Precautionary Statements | P261: Avoid breathing dust.[9] P280: Wear protective gloves/eye protection.[18] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |

| First Aid | Skin: Wash with plenty of water.[9] Eyes: Immediately flush with plenty of water for at least 15 minutes.[3] Inhalation: Remove person to fresh air.[9] |

-

Handling: Use in a well-ventilated area or under a fume hood to avoid inhaling dust.[18] Avoid contact with skin and eyes by using appropriate personal protective equipment (PPE), including safety glasses and gloves.[18]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[3][19] It is deliquescent and light-sensitive, so protection from moisture and light is essential to maintain its integrity as a primary standard.[20][21]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[9][22]

Conclusion

This compound's chemical properties, particularly its crystalline structure and the resulting stability of the ferrous ion, establish it as an indispensable tool for the modern scientist. Its roles as a primary standard in redox titrimetry and as the core component of the Fricke dosimetry system are direct consequences of its predictable and reliable chemistry. A thorough understanding of its reactivity, handling requirements, and the causality behind its applications enables researchers to leverage this classic compound with high precision and safety.

References

-

Columbus Chemical. (2021). Ferrous Ammonium Sulfate, Hexahydrate, ACS - Safety Data Sheet. [Link]

-

Harper College. (2005). This compound MSDS. [Link]

-

Vedantu. Mohr Salt Titration with KMnO4: Complete Student Guide. [Link]

-

GeeksforGeeks. (2024). Mohr's Salt. [Link]

-

ChemBK. ammonium ferrous sulfate hexahydrate. [Link]

-

Carl ROTH. (2024). Safety Data Sheet: Ammonium ferrous sulphate hexahydrate. [Link]

-

PubChem. This compound. [Link]

-

Carl ROTH. (2024). Safety Data Sheet: Ammonium ferrous sulphate hexahydrate. [Link]

-

Crystal growing wiki. Iron(II)-ammonium sulfate. [Link]

-

Unknown. REDOX TITRATION (Estimation of Fe 2+ in Mohr's salt using permanganomerty). [Link]

-

ASTM. (2024). Standard Practice for Using the Fricke Dosimetry System. [Link]

-

Frank, E., Varriale, M., & Bristoti, A. (1979). Mössbauer studies of the thermal decomposition of iron(II) ammonium sulphate hexahydrate. Journal of Thermal Analysis. [Link]

-

AESL. Mohr's Salt Titration with KMnO4 in Chemistry: Definition, Types and Importance. [Link]

-

CK-12 Foundation. How is Mohr's salt titrated with KMnO4? - Steps & Equation. [Link]

-

Marrale, M., et al. (2021). How Xylenol Orange and Ferrous Ammonium Sulphate Influence the Dosimetric Properties of PVA–GTA Fricke Gel Dosimeters: A Spectrophotometric Study. National Institutes of Health. [Link]

-

AKJournals. (2005). Mössbauer studies of the thermal decomposition of iron(II) ammonium sulphate hexahydrate. Journal of Thermal Analysis and Calorimetry. [Link]

-

Loba Chemie. AMMONIUM FERROUS SULPHATE HEXAHYDRATE EXTRA PURE. [Link]

-

Wikipedia. Ammonium iron(II) sulfate. [Link]

-

AAPM. (2009). Fricke and Alanine Dosimeters. [Link]

-

The Lab Depot. Ferrous Ammonium Sulfate, Hexahydrate, Crystal, Reagent, ACS. [Link]

-

INIS-IAEA. (2006). Second European IRPA Congress Poster Presentation. [Link]

Sources

- 1. Ammonium iron(II) sulfate - Wikipedia [en.wikipedia.org]

- 2. This compound | FeH20N2O14S2 | CID 15942308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dept.harpercollege.edu [dept.harpercollege.edu]

- 4. Iron (II) Ammonium Sulfate Hexahydrate - Analytical Grade Reagent [prochemonline.com]

- 5. This compound | 7783-85-9 [chemicalbook.com]

- 6. Iron(II)-ammonium sulfate - Crystal growing [en.crystalls.info]

- 7. Page loading... [guidechem.com]

- 8. Ferrous Ammonium Sulfate, Hexahydrate Meets ACS Specifications, Meets Reagent Specifications for testing USP/NF monographs GR ACS 7783-85-9 [sigmaaldrich.com]

- 9. columbuschemical.com [columbuschemical.com]

- 10. Mohr Salt Titration with KMnO4: Step-by-Step Chemistry Guide [vedantu.com]

- 11. Mohr's Salt - GeeksforGeeks [geeksforgeeks.org]

- 12. Mössbauer studies of the thermal decomposition of iron(II) ammonium sulphate hexahydrate | Semantic Scholar [semanticscholar.org]

- 13. akjournals.com [akjournals.com]

- 14. aakash.ac.in [aakash.ac.in]

- 15. store.astm.org [store.astm.org]

- 16. How Xylenol Orange and Ferrous Ammonium Sulphate Influence the Dosimetric Properties of PVA–GTA Fricke Gel Dosimeters: A Spectrophotometric Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aapm.org [aapm.org]

- 18. nwsci.com [nwsci.com]

- 19. lobachemie.com [lobachemie.com]

- 20. Ferrous Ammonium Sulfate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 21. labdepotinc.com [labdepotinc.com]

- 22. fishersci.com [fishersci.com]

Mohr's salt synthesis and crystallization procedure

An In-Depth Technical Guide to the Synthesis and Crystallization of Mohr's Salt

Authored by: A Senior Application Scientist

Introduction

Mohr's salt, known formally as ammonium iron(II) sulfate hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O), is a double salt of significant importance in analytical chemistry and various industrial applications.[1][2][3][4] Named after the German chemist Karl Friedrich Mohr, this compound is prized for its stability and resistance to air oxidation compared to ferrous sulfate alone.[1][3][5] This makes it an excellent primary standard in volumetric analysis, particularly in redox titrations for standardizing oxidizing agents like potassium permanganate.[1] This guide provides a comprehensive overview of the synthesis and crystallization of Mohr's salt, detailing the underlying chemical principles, a robust experimental protocol, and critical considerations for achieving high purity and yield.

Theoretical Foundation

The synthesis of Mohr's salt is a crystallization process involving the combination of equimolar amounts of hydrated ferrous sulfate (FeSO₄·7H₂O) and ammonium sulfate ((NH₄)₂SO₄) in an aqueous solution.[1][6][7][8] The resulting double salt precipitates out of the solution upon cooling, forming characteristic light green monoclinic crystals.[9][10][11][12]

The overall chemical equation for the synthesis is:

FeSO₄·7H₂O + (NH₄)₂SO₄ → (NH₄)₂Fe(SO₄)₂·6H₂O + H₂O [13]

A crucial aspect of this synthesis is the addition of a small amount of dilute sulfuric acid.[1][6][7] This serves two primary purposes:

-

Prevention of Hydrolysis: The ferrous ions (Fe²⁺) in the solution have a tendency to hydrolyze, which can be suppressed by the acidic conditions provided by the sulfuric acid.[14][15][16][17]

-

Inhibition of Oxidation: The acidic environment helps to prevent the oxidation of the ferrous (Fe²⁺) ions to ferric (Fe³⁺) ions by atmospheric oxygen.[1][14][16] The presence of ferric ions would result in a brownish or yellowish tint to the crystals and compromise their purity.[3][5][15][18]

Experimental Protocol

This section outlines a detailed, step-by-step methodology for the synthesis and crystallization of Mohr's salt.

Materials and Equipment

| Reagents | Equipment |

| Ferrous sulfate heptahydrate (FeSO₄·7H₂O) | Beakers (250 mL) |

| Ammonium sulfate ((NH₄)₂SO₄) | Conical flask |

| Dilute sulfuric acid (H₂SO₄) | Glass rod |

| Distilled water | Funnel and filter paper |

| Ethanol (optional, for washing) | Watch glass |

| Heating mantle or Bunsen burner | |

| Tripod stand and wire gauze | |

| Crystallizing dish or beaker for cooling |

Stoichiometric Calculations

To ensure an equimolar reaction, the masses of the reactants must be calculated based on their molar masses.

| Compound | Molar Mass ( g/mol ) |

| FeSO₄·7H₂O | 278.01 |

| (NH₄)₂SO₄ | 132.14 |

| (NH₄)₂Fe(SO₄)₂·6H₂O | 392.14 |

For a typical laboratory preparation, a common starting quantity is 7.0 g of ferrous sulfate heptahydrate. The corresponding equimolar amount of ammonium sulfate is approximately 3.5 g.[6][14]

Synthesis Workflow

Caption: Experimental workflow for the synthesis of Mohr's salt.

Step-by-Step Procedure

-

Preparation of Reactant Solution:

-

Accurately weigh approximately 7.0 g of ferrous sulfate heptahydrate and 3.5 g of ammonium sulfate.[6][14]

-

Transfer both salts into a clean 250 mL beaker.

-

Add about 20 mL of distilled water and 2-3 mL of dilute sulfuric acid to the beaker. The acid is crucial to prevent the hydrolysis of the ferrous sulfate.[14][15]

-

Gently heat the mixture while stirring continuously with a glass rod until the salts are completely dissolved. Avoid boiling the solution, as this can promote the oxidation of Fe²⁺ to Fe³⁺.[3][15]

-

-

Filtration:

-

If the solution contains any suspended impurities, filter it while hot through a fluted filter paper into a clean crystallizing dish or beaker. This will ensure a pure final product.

-

-

Crystallization:

-

Gently heat the clear filtrate to concentrate the solution. To check if the crystallization point has been reached, dip the end of a glass rod into the solution and then blow on it; the formation of a solid crust indicates that the solution is saturated.

-

Once the crystallization point is reached, turn off the heat and cover the dish with a watch glass.

-

Allow the solution to cool down slowly and without disturbance. Slow cooling is essential for the formation of large, well-defined crystals.[6] Rapid cooling will result in the formation of smaller, less pure crystals.

-

-

Isolation and Drying of Crystals:

-

Once a significant amount of light green crystals have formed, carefully decant the mother liquor (the remaining solution).

-

Wash the crystals with a small amount of cold distilled water or a 1:1 mixture of cold water and ethanol to remove any adhering impurities.[14]

-

Dry the crystals by gently pressing them between sheets of filter paper.

-

The final product should be pale green, octahedral crystals.[6]

-

Self-Validating System and Causality

The success of this synthesis relies on a few key principles that create a self-validating system:

-

Color as an Indicator of Purity: The pale green color of the crystals is a direct indicator of the presence of the ferrous (Fe²⁺) ion.[6] If the crystals or the solution appear yellowish or brownish, it signifies the oxidation to ferric (Fe³⁺) ions, indicating that the experiment should be repeated with more stringent precautions against oxidation, such as ensuring the presence of sufficient sulfuric acid and avoiding overheating.[3][15]

-

Crystal Morphology: The formation of well-defined, octahedral crystals is a sign of a successful and controlled crystallization process.[6] The slow cooling step is causally linked to the formation of larger and more perfect crystals.

-

Yield Calculation: The theoretical yield of Mohr's salt can be calculated based on the initial mass of the limiting reactant (in this case, typically ferrous sulfate). The actual yield obtained can then be compared to the theoretical yield to determine the percentage yield of the reaction. A lower-than-expected yield may indicate losses during transfers or filtration.[19]

Conclusion

The synthesis of Mohr's salt is a classic and reliable laboratory procedure that illustrates fundamental principles of stoichiometry, solubility, and crystallization. By carefully controlling the experimental conditions, particularly the acidity of the solution and the rate of cooling, researchers can consistently produce high-purity crystals of this important analytical reagent. The inherent stability of Mohr's salt, a direct result of its double salt structure, makes it an invaluable tool for professionals in research and drug development who require a dependable source of ferrous ions.[1][3]

References

-

Aakash Institute. (n.d.). Preparation of Mohr's salt in Chemistry: Definition, Types and Importance. Aakash Institute. Retrieved from [Link]

-

Vedantu. (n.d.). Preparation of Mohr's Salt: Step-by-Step Guide for Students. Vedantu. Retrieved from [Link]

-

ChemIQSoc. (2021). Preparation of Mohr's salt. Digitization of chemistry experiments to improve the quality and support chemistry teaching in secondary schools. Retrieved from [Link]

-

Testbook.com. (n.d.). Preparation of Ferrous Ammonium Sulphate - Mohr's Salt. Testbook.com. Retrieved from [Link]

-

Testbook.com. (n.d.). Mohrs Salt : Learn its Definition, Structure, Properties and Uses. Testbook.com. Retrieved from [Link]

-

BYJU'S. (2020, November 24). Preparation of double salt of Ferrous Ammonium Sulphate or Potash Alum. BYJU'S. Retrieved from [Link]

-

Vedantu. (n.d.). Mohr's Salt: Structure, Preparation & Uses Explained. Vedantu. Retrieved from [Link]

-

BYJU'S. (n.d.). Structure of Mohr's Salt. BYJU'S. Retrieved from [Link]

-

LiThAl Lab. (2025, February 26). Preparation of Mohr's Salt (FeSO₄.(NH₄)₂SO₄.6H₂O) | Chemistry Practical [Video]. YouTube. Retrieved from [Link]

-

Unacademy. (n.d.). Mohr's Salt. Unacademy. Retrieved from [Link]

-

Scribd. (n.d.). EXPERIMENT 2 Mohr Salt Preparation. Scribd. Retrieved from [Link]

-

Scribd. (n.d.). Preparation of crystals of Ferrous ammonium sulphate (Mohr's salt). Scribd. Retrieved from [Link]

-

Physics Forums. (2010, October 13). How to Make Mohr's Salt: Water and Solution Amounts Needed?. Physics Forums. Retrieved from [Link]

-

Quora. (2021, March 22). Why do we use dilute H2SO4 in the preparation of Mohr's salt?. Quora. Retrieved from [Link]

-

ISSR Classes. (n.d.). Mohrs percentage yield. ISSR Classes. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Mohr's Salt. GeeksforGeeks. Retrieved from [Link]

-

Wall Street Magnate. (n.d.). Mohr's Salt – Structure, Preparation, Properties, Applications, Practice Problems and FAQ. Wall Street Magnate. Retrieved from [Link]

-

Random thoughts and fancy math. (2015, June 14). Crystal growing: Mohr's salt. Random thoughts and fancy math. Retrieved from [Link]

-

Brainly.in. (2018, October 21). Why we use h2so4 solution in makin of standard mohrs salt solution?. Brainly.in. Retrieved from [Link]

-

ISSR Classes. (n.d.). Making a salt and measuring percentage yield. ISSR Classes. Retrieved from [Link]

-

Scribd. (n.d.). EXPERIMENT 2 Mohr Salt Preparation. Scribd. Retrieved from [Link]

-

DmiShin. (2019, October 19). Mohr's Salt. DmiShin. Retrieved from [Link]

-

Crystalverse. (2020, August 1). My First Attempt at Growing Mohr's Salt Crystals. Crystalverse. Retrieved from [Link]

-

Reddit. (2023, May 2). Mohr's salt ingredients ratio. Reddit. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. testbook.com [testbook.com]

- 3. byjus.com [byjus.com]

- 4. Mohr's Salt - GeeksforGeeks [geeksforgeeks.org]

- 5. Crystal growing: Mohr's salt [dmishin.blogspot.com]

- 6. Preparation of Mohr’s salt in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 7. testbook.com [testbook.com]

- 8. Ferrous Ammonium Sulfate: Applications and Preparation_Chemicalbook [chemicalbook.com]

- 9. Mohr's Salt: Structure, Preparation & Uses Explained [vedantu.com]

- 10. scribd.com [scribd.com]

- 11. aakash.ac.in [aakash.ac.in]

- 12. Mohr's Salt [dmishin.github.io]

- 13. fchpt.stuba.sk [fchpt.stuba.sk]

- 14. Preparation of Mohr’s Salt: Step-by-Step Guide for Students [vedantu.com]

- 15. byjus.com [byjus.com]

- 16. quora.com [quora.com]

- 17. brainly.in [brainly.in]

- 18. Mohr's Salt By Unacademy [unacademy.com]

- 19. issr.edu.kh [issr.edu.kh]

Physical properties of ferrous ammonium sulfate hexahydrate crystals

An In-Depth Technical Guide to the Physical Properties of Ferrous Ammonium Sulfate Hexahydrate Crystals

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, commonly known as Mohr's salt, is a double salt with the formula (NH₄)₂Fe(SO₄)₂·6H₂O.[1][2] It is a preferred source of ferrous ions in analytical chemistry due to its remarkable stability against oxidation compared to ferrous sulfate.[2][3] This guide provides a comprehensive exploration of the core physical properties of this compound crystals. We will delve into its crystalline structure, solubility characteristics, thermal behavior, magnetic properties, and spectroscopic signature. Each section will not only present the established data but also elucidate the experimental methodologies for their determination, providing a robust resource for laboratory professionals.

Crystalline and Structural Properties

This compound crystallizes as light blue-green monoclinic crystals.[4][5][6] Understanding the crystal structure is fundamental to comprehending its stability and behavior in various applications.

Crystal System and Morphology

The crystals of this compound belong to the monoclinic crystal system.[5][6] This structure is characteristic of a group of double sulfates known as Tutton's salts or Schönites.[7] The crystal lattice consists of octahedral [Fe(H₂O)₆]²⁺ centers, which are interconnected through hydrogen bonds with the sulfate and ammonium ions.[7]

Experimental Determination: X-ray Diffraction (XRD)

The definitive method for determining the crystal structure of a compound is single-crystal X-ray diffraction.

Experimental Protocol:

-

Crystal Selection: A high-quality, single crystal of this compound is carefully selected and mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.

Conceptual Workflow for XRD

Caption: Workflow for Crystal Structure Determination using X-ray Diffraction.

Solubility and Solution Properties

The solubility of this compound is a critical parameter for its use in analytical chemistry and other solution-based applications.

Aqueous Solubility

This compound is readily soluble in water.[4][8] Its solubility increases with temperature. It is, however, insoluble in ethanol.[4][8][9] The aqueous solutions of Mohr's salt are slightly acidic due to the ammonium ions, which contributes to the stability of the ferrous ions in solution by slowing the oxidation process.[2][3]

| Temperature (°C) | Solubility ( g/100 mL of H₂O) |

| 20 | 26.9[8] |

| 25 | 36[10] |

| 80 | 73[8] |

Experimental Determination: Isothermal Saturation Method

The solubility of a compound can be determined by creating a saturated solution at a specific temperature and then measuring the concentration of the solute.

Experimental Protocol:

-

Equilibration: An excess amount of this compound crystals is added to a known volume of deionized water in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached.

-

Sample Withdrawal: A sample of the supernatant is carefully withdrawn using a filtered syringe to prevent undissolved solids from being collected.

-

Concentration Analysis: The concentration of the ferrous ammonium sulfate in the sample is determined by a suitable analytical method, such as titration with a standardized potassium permanganate solution.

-

Data Reporting: The solubility is expressed as grams of solute per 100 mL of solvent at the specified temperature.

Thermal Properties

The thermal stability of this compound is an important consideration for its storage and use in various thermal analysis techniques.

Melting and Decomposition

This compound does not have a sharp melting point but rather decomposes upon heating.[4] The decomposition begins around 100-110 °C, where it starts to lose its water of crystallization.[4][11] Further heating leads to the decomposition of the anhydrous salt.[12]

| Property | Value |

| Decomposition Temperature | 100-110 °C[4] |

Experimental Determination: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are powerful techniques to study the thermal behavior of materials.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample of this compound is placed in a TGA or DSC pan.

-

Heating Program: The sample is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air).

-

Data Acquisition: The TGA instrument measures the change in mass of the sample as a function of temperature, while the DSC measures the heat flow into or out of the sample.

-

Data Analysis: The resulting TGA curve shows mass loss steps corresponding to the loss of water and other decomposition products. The DSC curve reveals endothermic or exothermic events associated with these processes.

Conceptual Workflow for Thermal Analysis

Caption: Workflow for Thermal Analysis using TGA and DSC.

Magnetic Properties

The presence of the Fe(II) ion, a d⁶ transition metal, imparts interesting magnetic properties to this compound.

Paramagnetism

This compound is a paramagnetic material. This property arises from the presence of unpaired electrons in the d-orbitals of the high-spin Fe(II) ion. The magnetic susceptibility of the compound has been measured at low temperatures.[13] At 4.2 K, the magnetic susceptibility is approximately (1.45 ± 0.05) x 10⁻³ emu/g.[13][14]

Experimental Determination: Vibrating Sample Magnetometry (VSM)

VSM is a sensitive technique used to measure the magnetic properties of materials.

Experimental Protocol:

-

Sample Preparation: A powdered sample of this compound is packed into a sample holder.

-

Measurement: The sample is placed in a uniform magnetic field and vibrated at a known frequency. The oscillating magnetic moment of the sample induces a signal in a set of pickup coils.

-

Data Analysis: The induced voltage is proportional to the magnetic moment of the sample. By measuring the magnetic moment as a function of the applied magnetic field, the magnetic susceptibility can be determined.

Spectroscopic Properties

Spectroscopic techniques provide valuable insights into the electronic structure and chemical environment of the atoms within this compound.

Mössbauer Spectroscopy

Mössbauer spectroscopy is particularly useful for studying iron-containing compounds. It provides information about the oxidation state, spin state, and coordination environment of the iron atoms. Studies on this compound have been conducted to understand its thermal decomposition and electronic structure.[12][15][16]

Key Insights from Mössbauer Spectroscopy:

-

Oxidation State: Confirms the presence of Fe(II) in the pristine compound.

-

Coordination Environment: Provides details about the symmetry of the electric field around the iron nucleus, which is influenced by the surrounding ligands (in this case, water molecules).

-

Thermal Decomposition: Can be used to identify the iron-containing intermediates and final products formed during thermal decomposition.[12]

Other Physical Properties

A summary of other important physical properties is presented in the table below.

| Property | Value | Reference(s) |

| Appearance | Light blue-green crystalline solid | [4][8] |

| Molecular Formula | (NH₄)₂Fe(SO₄)₂·6H₂O | [1][17] |

| Molar Mass | 392.14 g/mol | [17][18] |

| Density | 1.864 g/cm³ | [11][18] |

| pH (of 50 g/L solution at 20°C) | 3.0 - 5.0 | [1] |

| Stability | More stable than ferrous sulfate; slowly oxidizes in air. Sensitive to light. | [4][19] |

Preparation of High-Purity Crystals

For research and analytical applications, the preparation of high-purity crystals is essential.

Experimental Protocol for Recrystallization:

-

Dissolution: Dissolve an equimolar mixture of hydrated ferrous sulfate and ammonium sulfate in deionized water containing a small amount of dilute sulfuric acid to prevent hydrolysis and oxidation of the ferrous ions.[20][21]

-

Heating: Gently warm the solution to ensure complete dissolution.[20] Avoid boiling to prevent the oxidation of Fe²⁺ to Fe³⁺.[21]

-

Filtration: If necessary, filter the hot solution to remove any insoluble impurities.[20]

-

Crystallization: Allow the clear filtrate to cool slowly and undisturbed. Light green monoclinic crystals of this compound will form.[6][20]

-

Isolation and Drying: Decant the mother liquor and wash the crystals with a small amount of cold deionized water. Dry the crystals between sheets of filter paper.[10][20]

Logical Flow for Crystal Preparation

Caption: Step-wise protocol for the preparation of this compound crystals.

Conclusion

The physical properties of this compound are well-characterized, making it a reliable and versatile reagent in scientific research. Its defined crystalline structure, predictable solubility, and relative stability contribute to its widespread use. This guide has provided a detailed overview of these properties and the experimental techniques used for their determination, offering a valuable resource for scientists and researchers.

References

- Columbus Chemical. (2021, September 21).

- Flinn Scientific. (2014, March 25).

- ibresco. Ammonium Iron (II)

- ProChem, Inc. Iron (II)

- Guidechem.

- The Journal of Chemical Physics.

- lookchem.

- PubChem.

- ChemicalBook. (2025, January 27).

- PubChem.

- AIP Publishing.

- Crystal growing wiki. (2025, January 13). Iron(II)

- Frank, E., Varriale, M., & Bristoti, A. (1979, October 1). Mössbauer studies of the thermal decomposition of iron(II)

- Wikipedia. Ammonium iron(II)

- Scribd.

- Class 12 Chemistry.

- AKJournals. (2005, November 7). Mössbauer studies of the thermal decomposition of iron(II) ammonium sulphate hexahydrate. Journal of Thermal Analysis and Calorimetry, 17(1).

- ChemicalBook. (2019, November 21).

- chemeurope.com. Mohr's salt.

- Vedantu.

- Golding, R. M., Mok, K. F., & Duncan, J. F. Magnetic Susceptibility and Mössbauer Results of Some High-Spin Iron(II) Compounds. Inorganic Chemistry.

Sources

- 1. Ammonium Iron (II) sulfate hexahydrate | ibresco [ibresco.com]

- 2. Ferrous Ammonium Sulfate: Applications and Preparation_Chemicalbook [chemicalbook.com]

- 3. Mohr's_salt [chemeurope.com]

- 4. Page loading... [guidechem.com]

- 5. Iron(II)-ammonium sulfate - Crystal growing [en.crystalls.info]

- 6. scribd.com [scribd.com]

- 7. Ammonium iron(II) sulfate - Wikipedia [en.wikipedia.org]

- 8. Ferrous ammonium sulfate | FeH8N2O8S2 | CID 24863 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ferrous Ammonium Sulfate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 10. This compound | 7783-85-9 [chemicalbook.com]

- 11. columbuschemical.com [columbuschemical.com]

- 12. akjournals.com [akjournals.com]

- 13. pubs.aip.org [pubs.aip.org]

- 14. pubs.aip.org [pubs.aip.org]

- 15. Mössbauer studies of the thermal decomposition of iron(II) ammonium sulphate hexahydrate | Semantic Scholar [semanticscholar.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. This compound | FeH20N2O14S2 | CID 15942308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. Iron (II) Ammonium Sulfate Hexahydrate - Analytical Grade Reagent [prochemonline.com]

- 19. Cas 7783-85-9,this compound | lookchem [lookchem.com]

- 20. Class 12 Chemistry To Prepare A Pure Sample Of Ferrous Ammonium Sulphate Experiment [vedantu.com]

- 21. Mohr's Salt: Structure, Preparation & Uses Explained [vedantu.com]

An In-depth Technical Guide to the Molecular Geometry and Structure of Ferrous Ammonium Sulfate Hexahydrate (Mohr's Salt)

Abstract

Ferrous ammonium sulfate hexahydrate, colloquially known as Mohr's salt, is a remarkably stable double salt of paramount importance in analytical chemistry and various research applications. Its stability against aerial oxidation, a notable feature for a ferrous (Fe(II)) compound, is intrinsically linked to its intricate three-dimensional crystalline architecture. This guide provides a comprehensive exploration of the molecular geometry and crystal structure of this compound, ((NH₄)₂Fe(SO₄)₂·6H₂O), intended for researchers, scientists, and professionals in drug development who leverage coordination chemistry and crystalline solids. We will delve into the coordination environment of the ferrous ion, the integral roles of the ammonium and sulfate counter-ions, and the extensive hydrogen-bonding network that dictates the compound's macroscopic properties.

Introduction: The Significance of a Stable Ferrous Salt

In the realm of inorganic chemistry and its applications, the ferrous ion (Fe²⁺) is a critical species, acting as a potent reducing agent and a key component in various catalytic and biological systems. However, its utility is often hampered by its propensity to oxidize to the ferric state (Fe³⁺) in the presence of atmospheric oxygen. This compound distinguishes itself through its enhanced stability, making it a preferred primary standard in volumetric analysis, particularly in titrations.[1][2] This stability is not a consequence of its constituent ions in isolation but rather a direct result of their specific arrangement within a crystalline lattice. Understanding this structure is fundamental to appreciating its chemical behavior and leveraging its properties effectively.

This compound is classified as a double salt, meaning it crystallizes from a solution containing stoichiometric amounts of two different salts—ferrous sulfate and ammonium sulfate.[1][3][4] It belongs to a family of isomorphous compounds known as Tutton's salts, which share a common structural motif.[3][4]

The Crystal System and Unit Cell: A Monoclinic Framework

The macroscopic crystalline form of this compound is a manifestation of its underlying, highly ordered internal structure. X-ray crystallography studies have unequivocally established that this compound crystallizes in the monoclinic crystal system .[3][4][5] This system is characterized by three unequal axes, with one angle between them not being 90 degrees. This deviation from a more symmetrical system like cubic or orthorhombic is a key indicator of the complex interactions at play within the crystal.

The Heart of the Structure: The Hexaaquairon(II) Cation

The central feature of the molecular geometry of this compound is the coordination complex formed by the ferrous ion. The Fe²⁺ ion is not present as a simple, isolated cation within the crystal lattice. Instead, it is coordinated by six water molecules to form the complex cation, [Fe(H₂O)₆]²⁺ .[1][2][3][4]

Octahedral Coordination Geometry

The six water molecules act as ligands, donating a lone pair of electrons from their oxygen atoms to the central Fe²⁺ ion, forming coordinate covalent bonds. The spatial arrangement of these six water molecules around the iron core results in a well-defined octahedral molecular geometry .[1][2][3][4] In a perfect octahedron, the Fe-O bond lengths would be identical, and the O-Fe-O bond angles would be 90° or 180°. In the solid state, slight distortions from this ideal geometry are expected due to the influence of the surrounding ions and hydrogen bonding.

The formation of this stable hexaaqua complex is a primary reason for the compound's resistance to oxidation. The coordination of water molecules partially shields the ferrous ion, making it less accessible to oxidizing agents.

The Supporting Architecture: Roles of Ammonium and Sulfate Ions

The [Fe(H₂O)₆]²⁺ octahedra do not exist in isolation. They are held within a three-dimensional lattice by electrostatic interactions with the ammonium (NH₄⁺) and sulfate (SO₄²⁻) ions. These ions are not mere spectators; they are integral to the overall structural integrity.

-

Sulfate Ions (SO₄²⁻): The sulfate ions, with their tetrahedral geometry, act as counter-ions, balancing the positive charge of the [Fe(H₂O)₆]²⁺ and NH₄⁺ cations. More importantly, the oxygen atoms of the sulfate groups are key participants in the extensive hydrogen-bonding network.

-

Ammonium Ions (NH₄⁺): The tetrahedral ammonium ions also contribute to charge neutrality. The hydrogen atoms of the NH₄⁺ ions are crucial proton donors in the hydrogen-bonding network, linking the various components of the crystal structure. The presence of ammonium ions also contributes to the slight acidity of solutions of Mohr's salt, which further helps to slow the oxidation of the ferrous ion.[5]

The Glue of the Crystal: The Hydrogen Bonding Network

The defining feature that consolidates the entire crystal structure of this compound is an extensive and intricate network of hydrogen bonds. These interactions occur between:

-

The hydrogen atoms of the coordinated water molecules and the oxygen atoms of the sulfate ions.

-

The hydrogen atoms of the ammonium ions and the oxygen atoms of the sulfate ions.

-

The hydrogen atoms of the ammonium ions and the oxygen atoms of the coordinated water molecules.

This three-dimensional web of hydrogen bonds rigidly holds the [Fe(H₂O)₆]²⁺ octahedra, sulfate tetrahedra, and ammonium tetrahedra in their specific lattice positions.[3][4] This strong intermolecular network is the primary reason for the compound's crystalline nature and its notable stability.

Below is a conceptual diagram illustrating the key interactions within the crystal lattice.

Caption: Interionic hydrogen bonding in Mohr's salt.

Experimental Determination of the Structure: A Glimpse into X-ray Crystallography

The detailed structural information presented here is primarily derived from single-crystal X-ray diffraction, a powerful analytical technique for elucidating the atomic and molecular structure of crystalline materials. The causality behind the choice of this method lies in its ability to provide precise atomic coordinates, from which bond lengths, bond angles, and the overall crystal packing can be determined.

A Self-Validating Experimental Workflow

The process of structure determination via single-crystal X-ray diffraction is inherently self-validating, ensuring a high degree of trustworthiness in the final structural model.

Caption: Workflow for X-ray crystal structure determination.

Step-by-Step Methodology:

-

Crystal Growth: The first and often most challenging step is to grow a single crystal of this compound that is of sufficient size and quality (typically >0.1 mm in all dimensions, free of cracks and defects). This is usually achieved by the slow evaporation of a saturated aqueous solution.

-

Data Collection: The selected crystal is mounted on a goniometer head and placed in an intense beam of monochromatic X-rays. As the crystal is rotated, a diffraction pattern of thousands of reflections is collected by a detector. The angles and intensities of these diffracted beams are recorded.

-

Structure Solution: The diffraction data is used to calculate an electron density map of the crystal's unit cell. This map reveals the positions of the atoms.

-

Structure Refinement: The initial atomic model is refined against the experimental data to obtain the most accurate possible structure, including precise bond lengths and angles.

Quantitative Structural Parameters

While a definitive, citable primary research article with a complete list of bond lengths and angles was not identified in the immediate search, the established structure allows for a summary of its key quantitative parameters.

| Parameter | Description | Typical Value Range (Å or °) |

| Crystal System | The crystal system to which the unit cell belongs. | Monoclinic |

| Fe-O Bond Lengths | The distances between the central iron atom and the oxygen atoms of the six coordinated water molecules. | ~2.1 Å |

| O-Fe-O Bond Angles | The angles between adjacent and opposite oxygen atoms in the [Fe(H₂O)₆]²⁺ octahedron. | ~90° and 180° |

| S-O Bond Lengths | The distances between the sulfur and oxygen atoms in the sulfate ion. | ~1.47 Å |

| N-H Bond Lengths | The distances between the nitrogen and hydrogen atoms in the ammonium ion. | ~1.03 Å |

| Hydrogen Bond Distances | The distances between the donor and acceptor atoms in the hydrogen bonds (e.g., O-H···O, N-H···O). | 2.6 - 2.9 Å |

Conclusion: A Structure Dictating Stability and Utility

The molecular geometry and crystal structure of this compound are a testament to the principles of coordination chemistry and intermolecular forces. The formation of a stable, octahedrally coordinated [Fe(H₂O)₆]²⁺ complex, encased within a robust, three-dimensional lattice held together by an extensive network of hydrogen bonds involving the sulfate and ammonium ions, provides a clear rationale for the compound's enhanced stability against oxidation. This detailed structural understanding is not merely academic; it underpins the utility of Mohr's salt as a reliable source of Fe²⁺ ions in analytical chemistry and serves as a model system for studying the properties of hydrated double salts. For researchers and drug development professionals, this knowledge is crucial for applications where the precise control of iron's oxidation state and coordination environment is essential.

References

-

BYJU'S. (n.d.). Structure of Mohr's Salt. Retrieved from [Link]

-

Unacademy. (n.d.). Mohr's Salt. Retrieved from [Link]

-

Vedantu. (n.d.). Mohr's Salt: Structure, Preparation & Uses Explained. Retrieved from [Link]

-

Chemistry Learner. (n.d.). Mohr's Salt – Structure, Preparation, Properties, Applications. Retrieved from [Link]

-

Quora. (2017, May 4). What is the structure of Mohr's salt? Retrieved from [Link]

-

Unacademy. (n.d.). Mohr's Salt. Retrieved from [Link]

Sources

- 1. Mohr's Salt: Structure, Preparation & Uses Explained [vedantu.com]

- 2. Mohr’s Salt – Structure, Preparation, Properties, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 3. byjus.com [byjus.com]

- 4. quora.com [quora.com]

- 5. Mohr's Salt By Unacademy [unacademy.com]

A Technical Guide to the Double Salt Nature of Mohr's Salt (Ammonium Iron(II) Sulfate)

Abstract

Mohr's salt, or ammonium iron(II) sulfate hexahydrate ((NH₄)₂Fe(SO₄)₂·6H₂O), is a cornerstone reagent in analytical chemistry, valued primarily for its stability as a source of ferrous ions (Fe²⁺). Its classification as a "double salt" is fundamental to understanding its properties and applications. Unlike simple salts or complex coordination compounds, a double salt possesses a unique crystalline structure in the solid state but dissociates completely into its constituent ions in aqueous solution. This guide provides an in-depth exploration of the double salt nature of Mohr's salt, elucidating its crystal structure, the physicochemical basis for its enhanced stability compared to ferrous sulfate, and detailed experimental protocols for its synthesis and analytical validation. This document is intended for researchers, chemists, and professionals in drug development who require a deep, mechanistic understanding of this crucial analytical standard.

Differentiating Double Salts from Coordination Complexes

A clear distinction between double salts and coordination complexes is critical for predicting chemical behavior in solution. A double salt is a crystalline compound formed from two different simple salts that crystallize together in a fixed stoichiometric ratio.[1][2] The key characteristic is that double salts exist only in the solid state; when dissolved in a solvent like water, they completely dissociate into their simple constituent ions.[3][4]

In contrast, a coordination complex (or complex salt) contains a central metal ion bonded to surrounding molecules or ions (ligands). This complex ion largely remains intact as a single entity when dissolved in water and does not dissociate into the central metal ion and its individual ligands.[2][5][6]

The differential behavior is stark: Mohr's salt in water yields a solution containing hydrated Fe²⁺, NH₄⁺, and SO₄²⁻ ions, all of which can be individually detected.[4][7] Conversely, dissolving potassium ferrocyanide (K₄[Fe(CN)₆]), a complex salt, yields K⁺ ions and the stable [Fe(CN)₆]⁴⁻ complex ion; it does not release free Fe²⁺ or CN⁻ ions.

Diagram 1: Dissociation pathways of a double salt versus a complex salt in water.

Mohr's Salt: A Prototypical Double Salt

Mohr's salt, named after the German chemist Karl Friedrich Mohr, is chemically ammonium iron(II) sulfate hexahydrate, (NH₄)₂Fe(SO₄)₂·6H₂O.[8][9][10] It belongs to a family of isomorphous double sulfates known as Tutton's salts or Schönites.[8][9][11][12]

Crystal Structure and Bonding

In its solid, crystalline form, Mohr's salt has a well-defined monoclinic geometry.[8][11][13] The structure is an ordered lattice composed of its constituent ions. The iron(II) ion is not a simple ion but exists as the octahedral aquo complex, [Fe(H₂O)₆]²⁺.[8][9][11][12] The stability of the crystal lattice is derived from the ionic forces and an extensive network of hydrogen bonds between the ammonium ions (NH₄⁺), sulfate ions (SO₄²⁻), and the coordinated water molecules of the [Fe(H₂O)₆]²⁺ complex.[8][9][11][13] This ordered arrangement is unique to the double salt and is distinct from the crystal structures of either ammonium sulfate or ferrous sulfate alone.[2]

Diagram 2: Ionic components within the solid crystal lattice of Mohr's salt.

Physicochemical Properties

The properties of Mohr's salt make it an ideal primary standard for volumetric analysis, particularly redox titrations.[11][14]

| Property | Value | Significance for a Primary Standard |

| Chemical Formula | (NH₄)₂Fe(SO₄)₂·6H₂O | Known, fixed stoichiometry for accurate weighings. |

| Molar Mass | 392.14 g/mol [8][11] | High molar mass minimizes weighing errors. |

| Appearance | Pale green / bluish-green crystalline solid[8][11] | Purity can be visually assessed; color indicates Fe²⁺ state. |

| Stability | Highly resistant to air oxidation[8][14][15] | Ensures the concentration of Fe²⁺ does not change on standing. |

| Solubility in Water | ~269 g/L at 20°C[11][16] | Readily dissolves to prepare standard solutions. |

| Solution pH | Slightly acidic (pH 3-5)[17] | Acidity helps to further suppress the oxidation of Fe²⁺ to Fe³⁺.[9] |

| Table 1: Key Physicochemical Properties of Mohr's Salt. |

The Basis of its Stability

The primary advantage of Mohr's salt over simple ferrous sulfate (FeSO₄·7H₂O) is its remarkable resistance to atmospheric oxidation.[14][15] There are two main reasons for this enhanced stability:

-

Stable Crystal Lattice: In the solid state, the Fe²⁺ ion is well-protected within the highly ordered crystal structure, stabilized by the surrounding water ligands and the hydrogen-bonding network. This makes it sterically and electronically less susceptible to oxidation by O₂.

-

Acidic Solution pH: When dissolved in water, the ammonium ions (NH₄⁺) undergo slight hydrolysis to produce H₃O⁺, making the solution slightly acidic.[8][9] The oxidation of Fe²⁺ to Fe³⁺ is significantly inhibited in acidic conditions. Therefore, solutions of Mohr's salt are more stable over time than solutions of ferrous sulfate.[9][14]

Experimental Verification of the Double Salt Nature

The dual nature of Mohr's salt—a single, stable compound in the solid state and a mixture of constituent ions in solution—can be verified through its synthesis and subsequent analysis.

Synthesis of High-Purity Mohr's Salt

The synthesis of Mohr's salt is a classic crystallization experiment that relies on the precise combination of its constituent salts.

-

Principle: The protocol is based on the co-crystallization of equimolar amounts of ferrous sulfate heptahydrate and ammonium sulfate from a saturated aqueous solution.[9][14][18][19]

-

Causality in Experimental Design:

-

Equimolar Ratio: Using a 1:1 molar ratio of the constituent salts ensures the formation of the double salt with the correct stoichiometry, (NH₄)₂Fe(SO₄)₂·6H₂O, rather than a mixture of crystals.

-

Addition of Dilute H₂SO₄: A small amount of sulfuric acid is critical. It prevents the hydrolysis of Fe²⁺ ions, which would form iron(II) hydroxide, and it creates an acidic environment that suppresses the oxidation of Fe²⁺ to the undesirable Fe³⁺ (ferric) ion.[11][14][18][19]

-

Gentle Heating: Heating increases the solubility of the salts to create a saturated solution, but it must be gentle. Excessive heating can accelerate the oxidation of the light-green Fe²⁺ to the yellow/brown Fe³⁺.[8][11]

-

Slow Cooling: Allowing the solution to cool slowly and undisturbed promotes the growth of large, well-defined crystals, which are purer than the fine powder that results from rapid cooling.

-

Diagram 3: Experimental workflow for the synthesis of Mohr's salt.

-

Weighing: Accurately weigh 7.0 g of ferrous sulfate heptahydrate (FeSO₄·7H₂O) and 3.5 g of ammonium sulfate ((NH₄)₂SO₄).[18]

-

Dissolution: Place both salts in a 250 mL beaker. Add 2-3 mL of dilute sulfuric acid and approximately 20 mL of distilled water. Gently heat the mixture while stirring until the salts are completely dissolved.[18]

-

Filtration: If the solution is cloudy, filter it while hot into a clean crystallizing dish to remove any insoluble impurities.

-

Concentration: Gently heat the clear filtrate to evaporate some of the water and concentrate the solution. To check for the crystallization point, dip a glass rod into the solution and allow it to cool in the air; small crystals should form on the rod.[18]

-

Crystallization: Cover the dish with a watch glass and set it aside to cool slowly and undisturbed. Pale green, monoclinic crystals will form.

-

Isolation and Drying: Carefully decant the remaining solution (mother liquor). Collect the crystals using a Büchner funnel. Wash the crystals with a very small amount of a cold water-alcohol (1:1) mixture. Finally, dry the crystals by pressing them between sheets of filter paper.[18][20]

Analytical Validation

To confirm the identity and purity of the synthesized salt and demonstrate its double salt nature, both qualitative and quantitative analyses are performed on its aqueous solution.

-

Prepare a Solution: Dissolve ~1 g of the synthesized crystals in 50 mL of deionized water.

-

Test for Sulfate Ion (SO₄²⁻): To 5 mL of the salt solution, add a few drops of dilute HCl followed by a few mL of barium chloride (BaCl₂) solution. The formation of a dense white precipitate (BaSO₄) confirms the presence of sulfate ions.

-

Test for Ferrous Ion (Fe²⁺): To 5 mL of the salt solution, add a few drops of potassium ferricyanide (K₃[Fe(CN)₆]) solution. The formation of a deep blue precipitate (Turnbull's blue) confirms the presence of Fe²⁺ ions.

-

Test for Ammonium Ion (NH₄⁺): To 5 mL of the salt solution in a test tube, add 2 mL of sodium hydroxide (NaOH) solution and warm gently. The evolution of a pungent gas (ammonia) that turns moist red litmus paper blue confirms the presence of ammonium ions.

The positive results for all three distinct ions from a single solution are definitive proof of the complete dissociation characteristic of a double salt.

This protocol determines the purity of the synthesized salt by quantifying its Fe²⁺ content.

-

Preparation of Standard Mohr's Salt Solution: Accurately weigh about 4.9 g of the prepared Mohr's salt.[21] Transfer it to a 250 mL volumetric flask. Add about 50 mL of deionized water and 10 mL of 1M H₂SO₄. Swirl to dissolve the salt, then make up the volume to the 250 mL mark with deionized water. This creates a ~0.05 M solution.

-

Titration Setup: Rinse and fill a burette with a standardized ~0.02 M potassium permanganate (KMnO₄) solution.

-

Titration Procedure: Pipette 20.0 mL of the Mohr's salt solution into a clean conical flask. Add ~20 mL of 1M H₂SO₄ to ensure the medium is sufficiently acidic.

-

Titrate the Mohr's salt solution with the KMnO₄ solution from the burette. The purple permanganate solution will be decolorized as it reacts with the Fe²⁺.

-

Endpoint Detection: The endpoint is reached when the addition of a single drop of KMnO₄ solution imparts a persistent, faint pink color to the solution in the flask.[21] KMnO₄ acts as its own indicator.

-

Calculation: Repeat the titration to obtain concordant results. The percentage purity of the Mohr's salt can be calculated based on the stoichiometry of the reaction:

-

Reaction: MnO₄⁻ + 8H⁺ + 5Fe²⁺ → Mn²⁺ + 5Fe³⁺ + 4H₂O[21]

-

The molar ratio of MnO₄⁻ to Fe²⁺ is 1:5.

-

Conclusion

Mohr's salt is the archetypal example of a double salt. Its identity is not merely a physical mixture but a distinct chemical entity in the solid state, characterized by a unique monoclinic crystal lattice stabilized by an extensive network of ionic forces and hydrogen bonds. This structure imparts a notable resistance to oxidation, making it superior to simple ferrous sulfate as a reliable source of Fe²⁺ ions. However, upon dissolution in water, it fully relinquishes its solid-state identity and completely dissociates into its constituent ions: [Fe(H₂O)₆]²⁺, NH₄⁺, and SO₄²⁻. This behavior, verifiable through straightforward synthesis and systematic qualitative and quantitative analysis, perfectly encapsulates the definition of a double salt and underpins its utility as an invaluable primary standard in analytical chemistry.

References

- Allen Institute. (n.d.). Double salt- Formation, Properties, Uses and FAQs.

-

Wikipedia. (2023). Double salt. Retrieved from [Link]

- Unacademy. (n.d.). Double Salts.

- Grokipedia. (n.d.). Double salt.

- Quora. (n.d.). What is double salt? - Chemistry Club 1.

-

Vedantu. (n.d.). Mohr's Salt: Structure, Preparation & Uses Explained. Retrieved from [Link]

-

BYJU'S. (n.d.). Structure of Mohr's Salt. Retrieved from [Link]

- Testbook. (n.d.). Mohr's Salt – Structure, Preparation, Properties, Applications, Practice Problems and FAQ.

- Unacademy. (n.d.). Mohr's Salt By Unacademy.

-

Vedantu. (n.d.). Preparation of Mohr's Salt: Step-by-Step Guide for Students. Retrieved from [Link]

-

Wikipedia. (2023). Ammonium iron(II) sulfate. Retrieved from [Link]

-

Scribd. (n.d.). EXPERIMENT 2 Mohr Salt Preparation | PDF. Retrieved from [Link]

-

LiThAl Lab. (2023, February 26). Preparation of Mohr's Salt (FeSO₄.(NH₄)₂SO₄.6H₂O) | Chemistry Practical [Video]. YouTube. Retrieved from [Link]

- Chem-Supply. (n.d.). Understanding Mohr's Salt: Properties, Preparation, and Applications.

- EvitaChem. (n.d.). Buy Ferrous ammonium sulfate (EVT-305374) | 10045-89-3.

-

GeeksforGeeks. (2023, July 23). Mohr's Salt. Retrieved from [Link]

- ENG Scientific. (2023, May 30). Ferrous Ammonium Sulfate, The Famous Mohr's Salt.

- Aakash Institute. (n.d.). Preparation of Mohr's salt in Chemistry: Definition, Types and Importance.

- Doubtnut. (n.d.). Mohrs salt is simple or complex ion or complex salt or double salt.

- Harper College. (2005, October 9). Ferrous ammonium sulfate hexahydrate MSDS.

-

Scribd. (n.d.). Mohr Salt Synthesis & Analysis | PDF | Sulfate | Iron. Retrieved from [Link]

-

Vedantu. (n.d.). Difference Between Double Salt and Complex Salt with Examples. Retrieved from [Link]

- Masaryk University. (n.d.). Preparation of Mohr's salt.

-

Scribd. (n.d.). AIM - (A) To Prepare 250ml of M/20 Solution of Mohr's | PDF. Retrieved from [Link]

- NCERT. (n.d.). Coordination Compounds.

- Difference Wiki. (2023, October 18). Double Salt vs. Complex Salt: What's the Difference?.

- Filo. (2023, September 24). Different between a double Salt and a complex.

- Tardigrade. (2018, August 21). How many ions per molecule are produced in the solution when Mohr salt is dissolved in excess of water ?.

Sources

- 1. Double salt- Formation, Properties, Uses and FAQs. [allen.in]

- 2. Double Salts [unacademy.com]

- 3. Double salt - Wikipedia [en.wikipedia.org]

- 4. Different between a double Salt and a complex | Filo [askfilo.com]

- 5. doubtnut.com [doubtnut.com]

- 6. Difference Between Double Salt and Complex Salt with Examples [vedantu.com]

- 7. How many ions per molecule are produced in the solution when Mohr salt is dissolved in excess of water ? [tardigrade.in]

- 8. byjus.com [byjus.com]

- 9. Ammonium iron(II) sulfate - Wikipedia [en.wikipedia.org]

- 10. Mohr's Salt - GeeksforGeeks [geeksforgeeks.org]

- 11. Mohr's Salt: Structure, Preparation & Uses Explained [vedantu.com]

- 12. aakash.ac.in [aakash.ac.in]

- 13. Mohr's Salt By Unacademy [unacademy.com]

- 14. nbinno.com [nbinno.com]

- 15. engscientific.com [engscientific.com]

- 16. dept.harpercollege.edu [dept.harpercollege.edu]

- 17. fishersci.com [fishersci.com]

- 18. Preparation of Mohr’s Salt: Step-by-Step Guide for Students [vedantu.com]

- 19. Preparation of Mohr’s salt in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 20. scribd.com [scribd.com]

- 21. scribd.com [scribd.com]

A Technical Guide to the Differential Solubility of Ferrous Ammonium Sulfate Hexahydrate in Water and Ethanol for Researchers and Drug Development Professionals

Abstract

Ferrous Ammonium Sulfate Hexahydrate, commonly known as Mohr's salt, is a highly stable double salt utilized extensively in analytical chemistry, dosimetry, and increasingly, as a source of ferrous ions in various research and development settings.[1][2][3] A comprehensive understanding of its solubility characteristics in different solvents is paramount for its effective application, particularly in processes like purification, formulation, and synthesis. This technical guide provides an in-depth analysis of the solubility of this compound in two common laboratory solvents: water and ethanol. We will explore the fundamental physicochemical principles governing its dissolution, present quantitative solubility data, and provide a detailed experimental protocol for its determination. This guide is intended to serve as a critical resource for scientists, researchers, and professionals in drug development who require precise control over solution-phase chemistry involving this compound.

Introduction to this compound (Mohr's Salt)

This compound ((NH₄)₂Fe(SO₄)₂·6H₂O) is a preferred reagent in many laboratories due to its exceptional stability against oxidation by air, a significant advantage over ferrous sulfate.[3][4] This stability makes it an excellent primary standard in volumetric analysis (titrations) for calibrating oxidizing agents like potassium permanganate.[2][5] The compound exists as a pale, blue-green monoclinic crystalline solid.[4][6] When dissolved, it yields the aquo complex [Fe(H₂O)₆]²⁺, which is the active species in most of its aqueous reactions.[3][4] For researchers in fields ranging from materials science to pharmaceuticals, understanding the compound's behavior in different solvent systems is crucial for controlling reaction kinetics, achieving desired purity through crystallization, and formulating stable preparations.

Core Physicochemical Properties

A baseline understanding of the compound's properties is essential before delving into its solubility.

| Property | Value | Source(s) |

| Chemical Formula | Fe(NH₄)₂(SO₄)₂·6H₂O | [7][8] |

| Molar Mass | 392.14 g/mol | [4][7][8] |

| Appearance | Light blue-green crystalline solid | [4][6][7] |

| Crystal Structure | Monoclinic | [4] |